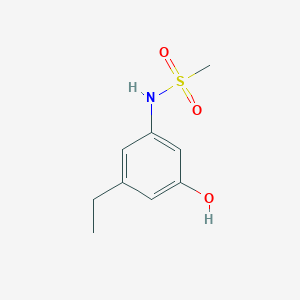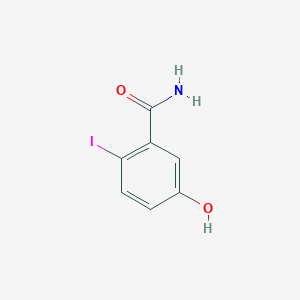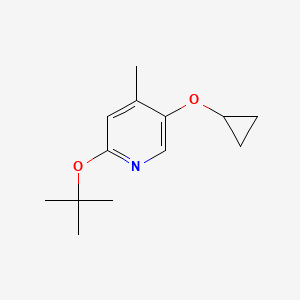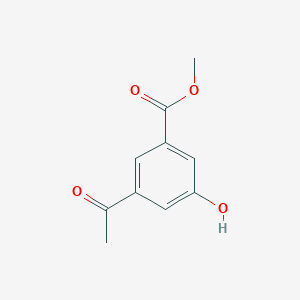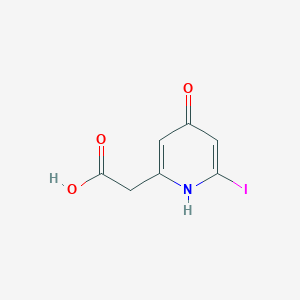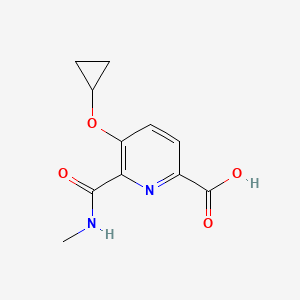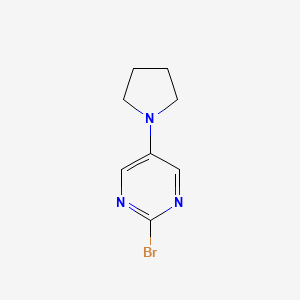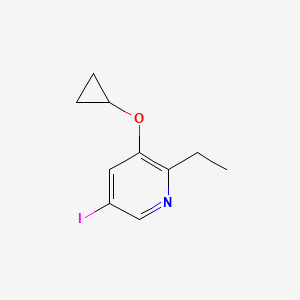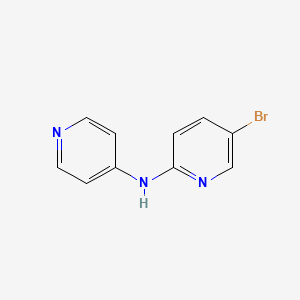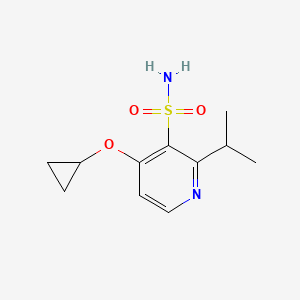![molecular formula C9H13NO2 B14842657 (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol This compound is known for its unique structure, which includes a furo[2,3-C]pyridine ring system
Preparation Methods
The synthesis of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be achieved through several synthetic routes. One common method involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carbonitrile as a starting material . This compound undergoes a series of reactions, including cyclization and reduction, to form the desired product. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures and pressures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in the regulation of various cellular processes . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be compared with other similar compounds, such as:
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines: These compounds are used as Janus kinase inhibitors and have potent anti-inflammatory properties.
The uniqueness of this compound lies in its specific inhibitory effects on CSNK1α and CSNK1δ, which are not commonly targeted by other similar compounds.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-3-2-7-4-8(6-11)12-9(7)5-10/h4,11H,2-3,5-6H2,1H3 |
InChI Key |
DDWOZEJBUNMFCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)OC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


